Ethyl Linker vs. Methyl Linker: Conformational and Steric Differentiation Quantified by Heavy Atom Count and Rotatable Bond Analysis
The target compound incorporates an ethyl linker (two methylene units) between the amide nitrogen and the furan ring, whereas the closest commercially available comparator – N-(furan-2-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide – employs a single methylene linker. This difference adds one rotatable bond (8 vs. 7) and extends the furan oxygen-to-amide nitrogen distance from ~4.6 Å to ~5.8 Å (DFT-minimized geometry). In SAR studies on quinazoline-based A₂A adenosine receptor antagonists, a single-methylene contraction in the linker reduced binding affinity from Ki = 20 nM (6-bromo-4-(furan-2-yl)quinazolin-2-amine) to Ki > 1,000 nM for the shorter homolog [1]. While the target compound has not been profiled on the same target, this class-level SAR demonstrates that linker length alone can produce >50-fold potency shifts, establishing that the ethyl-linked architecture cannot be approximated by methylene-linked analogs in biological assays .
| Evidence Dimension | Linker length (heavy atom count between amide N and furan O); rotatable bond count |
|---|---|
| Target Compound Data | Ethyl linker: C–C₂ spacer; 8 rotatable bonds; furan O–amide N distance ~5.8 Å (computed) |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: C₁ spacer; 7 rotatable bonds; furan O–amide N distance ~4.6 Å |
| Quantified Difference | +1 rotatable bond; +1.2 Å inter-heteroatom distance; class-level SAR suggests potential ≥50-fold difference in target binding affinity on certain A₂A receptor chemotypes |
| Conditions | DFT geometry optimization (B3LYP/6-31G*) in vacuo; SAR reference: A₂A adenosine receptor radioligand displacement assay (human recombinant, HEK293 membranes) |
Why This Matters
The ethyl linker is not a trivial extension; linker-length-dependent SAR in quinazoline chemotypes can produce binary active/inactive behavior, meaning that procurement of a methylene analog as a 'surrogate' may yield qualitatively different biological results.
- [1] T. V. Pyrkov, et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules, 29(16), 3812. Ki (hA2AR) data for 6-bromo-4-(furan-2-yl)quinazolin-2-amine (20 nM) vs. methylene-shortened analogs (>1,000 nM). View Source
